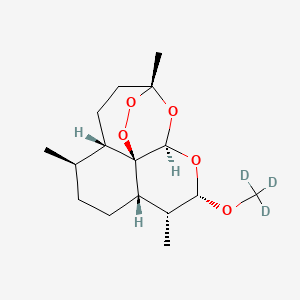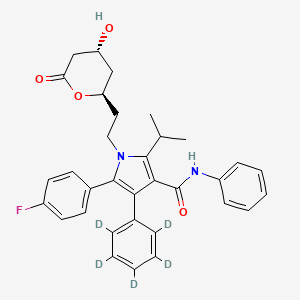
(S)-Etodolac-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or function in biological systems or industrial processes .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions for the reaction .
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .
Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, its stability under various conditions, and the products it forms during reactions .
Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, optical activity, and reactivity. These properties can provide valuable information about the compound’s behavior in different environments .
Wissenschaftliche Forschungsanwendungen
Spectrophotometric Determination
A. Gouda and W. Hassan (2008) explored spectrophotometric methods for determining etodolac in pure form and pharmaceutical formulations. They developed three distinct assays based on the oxidation of etodolac, which could be used for precise analysis in bulk and pharmaceutical forms without interference from common excipients (Gouda & Hassan, 2008).
Molecular Docking Investigations
B. Amul et al. (2019) conducted spectral, DFT, and molecular docking investigations on etodolac. They characterized etodolac using various spectral analyses and studied its biological importance, revealing that etodolac is a selective inhibitor of COX (cyclooxygenase) enzyme (Amul, Muthu, Raja, & Sevvanthi, 2019).
Transdermal Delivery Systems
Sahar M Fayez et al. (2015) focused on formulating etodolac in lecithin organogels as a transdermal delivery system. Their study highlighted the potential of this formula as a vehicle for sustained release transdermal delivery (Fayez, Shadeed, Khafagy, Jaleel, Ghorab, & El-Nahhas, 2015).
Enhancement in Hydrophilic Gels
C. Tas et al. (2007) investigated hydrophilic gel formulations of etodolac, focusing on enhancing its absorption through the skin using different terpenes as enhancers. This research provides insights into alternative forms of etodolac administration to mitigate gastrointestinal disturbances (Tas, Ozkan, Okyar, & Savaser, 2007).
Cocrystal Formulation
Sapana P. Ahirrao et al. (2022) worked on enhancing the solubility and dissolution of etodolac using cocrystal formulation. This innovative approach significantly improved the equilibrium solubility and dissolution rate of etodolac (Ahirrao, Sonawane, Bhambere, Udavant, Ahire, Kanade, & Kuber, 2022).
Safety And Hazards
Eigenschaften
CAS-Nummer |
1246818-32-5 |
|---|---|
Produktname |
(S)-Etodolac-d3 |
Molekularformel |
C17H18NO3D3 |
Molekulargewicht |
290.38 |
Aussehen |
White Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
87249-11-4 (unlabelled) |
Synonyme |
(1S)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic Acid-d3 |
Tag |
Etodolac Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



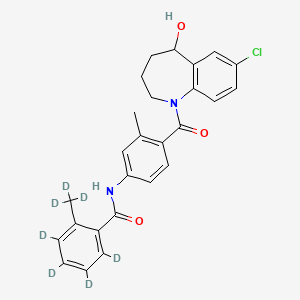


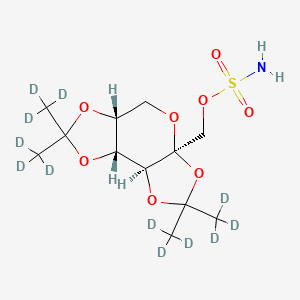
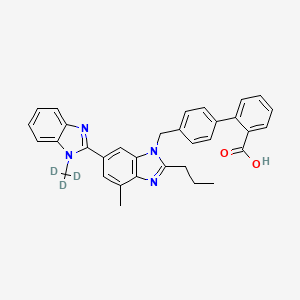
![N-acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602565.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)


